
Caulibugulone D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Caulibugulone D is a naturally occurring compound derived from marine bryozoans, specifically from the species Caulibugula intermis It belongs to a class of isoquinoline quinones and iminoquinones, which are known for their potent biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Caulibugulone D involves several steps starting from 5-hydroxyisoquinoline. The process typically includes the following steps :
Oxidation: 5-hydroxyisoquinoline is oxidized using phenyliodine(III) bis(trifluoroacetate) (PIFA) in a mixture of ethanol and water at room temperature.
Addition of Cerium(III) Chloride and Ethanolamine: The reaction mixture is treated with cerium(III) chloride heptahydrate and ethanolamine, followed by stirring at room temperature.
Purification: The crude product is purified using chromatography to obtain this compound as a dark red solid.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods are not extensively covered in the literature. scaling up the synthesis would likely involve optimizing the reaction conditions and purification processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Caulibugulone D undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding hydroquinone form.
Substitution: The compound can undergo substitution reactions, particularly at the quinone moiety, to form various derivatives.
Common Reagents and Conditions
Oxidation: PIFA in ethanol-water mixture.
Reduction: Common reducing agents like sodium borohydride.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include different quinone and hydroquinone derivatives, which can be further explored for their biological activities.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a model compound for studying quinone chemistry and developing new synthetic methodologies.
Biology: The compound has shown potential as an inhibitor of the dual specificity phosphatase Cdc25B, making it a valuable tool for studying cell cycle regulation.
Medicine: Due to its inhibitory effects on Cdc25B, Caulibugulone D is being explored for its potential as an anticancer agent.
Industry: The compound’s unique chemical properties make it a candidate for developing new materials and chemical processes.
Mecanismo De Acción
Caulibugulone D exerts its effects primarily through the inhibition of Cdc25B phosphatase . The mechanism involves the generation of reactive oxygen species (ROS) that oxidize the enzyme, leading to its inactivation. Additionally, this compound induces cell cycle arrest by promoting the degradation of Cdc25A through a pathway involving p38 stress kinase activation.
Comparación Con Compuestos Similares
Similar Compounds
Caulibugulone A: Another isoquinoline quinone with similar inhibitory effects on Cdc25B.
Caulibugulone B: Known for its potent biological activities, including anticancer properties.
Caulibugulone C: Shares structural similarities and biological activities with Caulibugulone D.
Mansouramycins: A related class of marine isoquinolinequinones with significant antitumor profiles.
Uniqueness
This compound stands out due to its specific inhibitory effects on Cdc25B and its unique mechanism of action involving ROS generation and p38 kinase activation. Its relatively lower cytotoxicity compared to other caulibugulones also makes it a promising candidate for further research and development.
Propiedades
Fórmula molecular |
C11H10N2O3 |
|---|---|
Peso molecular |
218.21 g/mol |
Nombre IUPAC |
7-(2-hydroxyethylamino)isoquinoline-5,8-dione |
InChI |
InChI=1S/C11H10N2O3/c14-4-3-13-9-5-10(15)7-1-2-12-6-8(7)11(9)16/h1-2,5-6,13-14H,3-4H2 |
Clave InChI |
JPUNXFPVVKDHNP-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC2=C1C(=O)C=C(C2=O)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2R,4S,8R,9S,11S,12R,13R,19R)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B13804799.png)
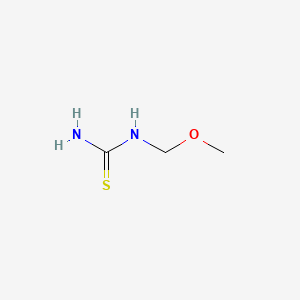
![Azepino[4,5-b]indole-5-carboxylic acid, 9-amino-1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester](/img/structure/B13804807.png)

![3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13804818.png)



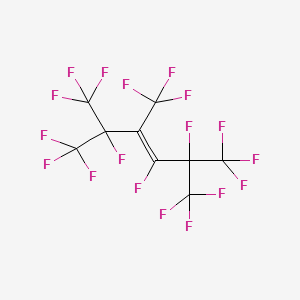
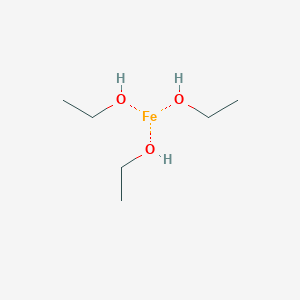
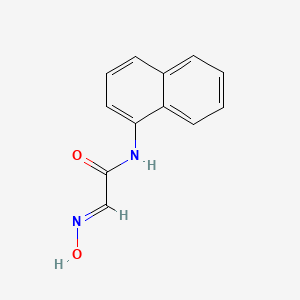
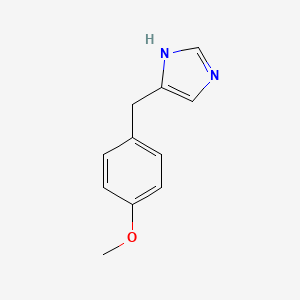
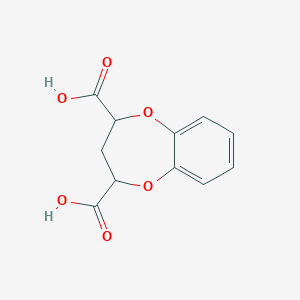
![4-[(4-chlorophenyl)methyl]isoquinoline-6,7-diol;methanesulfonic acid](/img/structure/B13804862.png)
